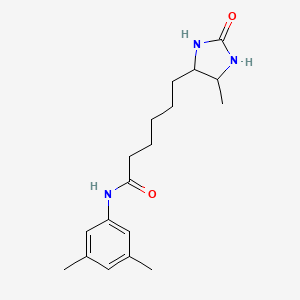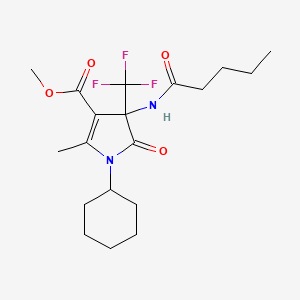![molecular formula C23H20N4O B11487478 Urea, N-[3-(9H-carbazol-9-yl)propyl]-N'-(2-cyanophenyl)-](/img/structure/B11487478.png)
Urea, N-[3-(9H-carbazol-9-yl)propyl]-N'-(2-cyanophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PCaPMA , is a fascinating compound with diverse applications. Its chemical structure comprises a urea backbone functionalized with carbazole and cyanophenyl groups. Let’s explore further!
Preparation Methods
Synthesis:: The synthesis of PCaPMA involves several steps. One key route is the reaction between 3-(9H-carbazol-9-yl)propanenitrile and an appropriate amine, followed by cyclization. The detailed synthetic pathway is as follows :
- The resulting product is then cyclized to form PCaPMA.
3-(9H-carbazol-9-yl)propanenitrile: is reduced catalytically using in dried dioxane under high-pressure hydrogen (65–75 atm) at 120 °C for 90 minutes.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale PCaPMA production.
Chemical Reactions Analysis
PCaPMA exhibits interesting reactivity:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes can modify its properties.
Substitution: PCaPMA can participate in substitution reactions, replacing functional groups.
Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles are relevant.
Major Products: These reactions yield derivatives with altered properties.
Scientific Research Applications
PCaPMA finds applications across disciplines:
Chemistry: As a versatile building block for functional materials.
Biology: In biosensors, drug delivery, and bioimaging.
Medicine: Potential therapeutic agents due to its unique structure.
Industry: For organic electronics and memory devices.
Mechanism of Action
The exact mechanism remains an active area of research. PCaPMA’s effects likely involve:
Voltage-Induced Conformation Changes: Alterations in molecular structure.
Charge Carrier Trapping/Detrapping: Influencing conductivity.
Redox Phenomena: Electron transfer processes.
Comparison with Similar Compounds
PCaPMA stands out due to its carbazole-cyanophenyl combination. Similar compounds include other urea derivatives, but PCaPMA’s specific structure sets it apart.
Properties
Molecular Formula |
C23H20N4O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(3-carbazol-9-ylpropyl)-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C23H20N4O/c24-16-17-8-1-4-11-20(17)26-23(28)25-14-7-15-27-21-12-5-2-9-18(21)19-10-3-6-13-22(19)27/h1-6,8-13H,7,14-15H2,(H2,25,26,28) |
InChI Key |
NQVGNKISHIQNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11487398.png)
![Acetamide, N-[2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-](/img/structure/B11487404.png)
![Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11487412.png)
![4-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-chloro-6-ethoxyphenol](/img/structure/B11487419.png)
![({4-[(1E)-2-(2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)-1,3-thiazol-2-ylamin e](/img/structure/B11487421.png)
![6-butyl-8-(4-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11487433.png)

![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide](/img/structure/B11487447.png)

![16-hydroxy-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B11487466.png)
![3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11487485.png)
![N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487486.png)

![2-[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11487499.png)
